molecular formula C18H13FN2S B5556496 2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole

2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole

Cat. No. B5556496
M. Wt: 308.4 g/mol
InChI Key: JJBCKFFBBYTWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole, involves condensation reactions that can be tailored to introduce various functional groups, enhancing the compound's biological activities. For instance, the synthesis and biological evaluation of new benzimidazole derivatives related to acrylonitriles and quinolines have been described, revealing insights into their molecular and crystal structures through X-ray analysis (Hranjec, M. et al., 2010).

Molecular Structure Analysis

The molecular and crystal structures of benzimidazole derivatives have been extensively studied, with particular focus on their planarity and ability to intercalate into DNA. These studies have shown that non-fused fluoro derivatives deviate from planarity, affecting their interaction with biological targets (Hranjec, M. et al., 2010).

Chemical Reactions and Properties

Benzimidazole compounds undergo various chemical reactions, including interactions with metal ions and amino acids, demonstrating their versatility as ligands and receptors. For example, a benzimidazole conjugate has shown selective fluorescence response towards Ag+ ions, highlighting its potential in metal ion sensing (Dessingou, J. et al., 2012).

Scientific Research Applications

Synthesis and Bioactivity

  • DNA Binding and Cytotoxicity: Benzimidazole compounds have been synthesized and evaluated for their DNA binding capabilities and cytotoxic effects on cancer cell lines. For example, a series of benzimidazole-based Schiff base copper(II) complexes demonstrated significant in vitro cytotoxic effect against human lung, breast, and cervical cancer cell lines through an intercalative mode of DNA binding (Paul et al., 2015).
  • Antimicrobial and Antifungal Activities: Benzimidazole derivatives have shown pronounced antiproliferative activity on various tumor cell lines and significant interaction with calf thymus DNA, suggesting their potential as antitumor agents (Hranjec et al., 2010).

Environmental and Analytical Applications

  • Fluorescent Probe Development: A novel design for a reaction-based fluorescent probe has been developed for the discrimination of thiophenols over aliphatic thiols, showcasing the versatility of benzimidazole compounds in analytical chemistry (Wang et al., 2012).

Antioxidant Properties

  • Superoxide Anion Scavenging Activity: Some benzimidazole derivatives have been tested for their antioxidant properties, demonstrating strong inhibitory effects on superoxide anion formation, better than superoxide dismutase (SOD) in some cases (Ateş-Alagöz et al., 2005).

Antiparasitic and Enzyme Inhibition

  • Fasciolicide Efficacy: The compound 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole was tested against Fasciola hepatica in calves, showing high efficacy in eliminating the parasite (Montenegro et al., 2004).
  • CYP Enzyme Inhibitors: Fluorinated benzimidazole derivatives have been explored as potent inhibitors of CYP17 and CYP19 enzymes, with specific derivatives showing strong inhibitory activity (Hartmann et al., 2004).

Antimicrobial and DNA Interaction

  • Antimicrobial Activity and DNA Interaction: Novel benzimidazole-derived naphthalimide triazoles have been synthesized, exhibiting antibacterial activities against S. aureus and demonstrating the ability to intercalate into DNA (Luo et al., 2015).

properties

IUPAC Name

2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2S/c19-15-10-9-12(13-5-1-2-6-14(13)15)11-22-18-20-16-7-3-4-8-17(16)21-18/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBCKFFBBYTWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.